molecular formula C22H15N3O6 B11649230 2-({(2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid

2-({(2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid

Cat. No.: B11649230
M. Wt: 417.4 g/mol
InChI Key: IMLAYWNCIXZNCO-SDNWHVSQSA-N
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Description

2-[(2E)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID typically involves multiple steps, starting with the preparation of the furan ring. One common method involves the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals under specific conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

2-[(2E)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID is unique due to its complex structure, which combines a furan ring with a benzoic acid moiety

Properties

Molecular Formula

C22H15N3O6

Molecular Weight

417.4 g/mol

IUPAC Name

2-[[(E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C22H15N3O6/c1-13-10-15(25(29)30)6-8-17(13)20-9-7-16(31-20)11-14(12-23)21(26)24-19-5-3-2-4-18(19)22(27)28/h2-11H,1H3,(H,24,26)(H,27,28)/b14-11+

InChI Key

IMLAYWNCIXZNCO-SDNWHVSQSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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